N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)cyclopropanecarboxamide
Overview
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H21BN2O3 and its molecular weight is 288.15. The purity is usually 95%.
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Scientific Research Applications
Structural and Theoretical Analysis
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, similar to the one , have been synthesized and characterized, demonstrating the importance of such structures in chemical research. For instance, boric acid ester intermediates with benzene rings have been obtained through substitution reactions, and their structures confirmed via various spectroscopic methods and X-ray diffraction. The molecular structures have also been explored through density functional theory (DFT) to compare with X-ray diffraction values, revealing insights into the conformational and physicochemical properties of these compounds (Huang et al., 2021).
Synthetic Applications
The synthesis of heteroaryl-linked benzimidazoles through microwave-assisted boronate ester formation showcases the utility of boronate esters in facilitating chemical reactions, which could be relevant for compounds like the one (Rheault et al., 2009). Additionally, the development of improved synthesis methods for medicinally important compounds through Suzuki coupling of pyrazolo[1,5-a]pyridine boronic esters indicates the potential for creating a wide variety of biologically active molecules (Bethel et al., 2012).
Advanced Material Development
Compounds featuring the dioxaborolan-2-yl group have been utilized in the synthesis of deeply colored polymers with potential applications in materials science. For example, polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, synthesized through palladium-catalyzed polycondensation, demonstrate the role of boronate esters in the development of new materials (Welterlich et al., 2012).
Future Directions
Organoboron compounds, such as this one, have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also have applications in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Mechanism of Action
Target of Action
The compound N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)cyclopropanecarboxamide is an intermediate in the synthesis of second-generation Bruton’s tyrosine kinase (BTK) inhibitors . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a vital role in the development and functioning of B cells .
Mode of Action
BTK inhibitors typically work by binding to the BTK enzyme, preventing it from participating in the signaling pathway and thus inhibiting B-cell development and function .
Biochemical Pathways
The compound is part of the synthesis pathway of BTK inhibitors. These inhibitors affect the B-cell antigen receptor signaling pathway by inhibiting the BTK enzyme . This inhibition can lead to downstream effects such as reduced B-cell development and function, which can be beneficial in treating conditions characterized by overactive B cells, such as certain types of cancer and autoimmune diseases .
Pharmacokinetics
As an intermediate in drug synthesis, its properties would contribute to the final drug’s pharmacokinetic profile .
Result of Action
As an intermediate in the synthesis of BTK inhibitors, this compound contributes to the final drug’s ability to inhibit BTK. This inhibition can lead to reduced B-cell development and function, potentially leading to therapeutic effects in conditions characterized by overactive B cells .
Action Environment
The action environment of this compound would be largely determined by the conditions under which the final drug is administered and used. Factors such as pH, temperature, and the presence of other compounds could potentially influence its stability and efficacy . .
Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-12(9-17-8-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBYXJZBQPKYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126197 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-35-0 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]cyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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